molecular formula C20H18ClN5 B11210312 N-(3-chlorobenzyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(3-chlorobenzyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11210312
M. Wt: 363.8 g/mol
InChI Key: AREXGDFFFGSCHL-UHFFFAOYSA-N
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Description

N-[(3-CHLOROPHENYL)METHYL]-1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both chlorophenyl and dimethylphenyl groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-CHLOROPHENYL)METHYL]-1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves the condensation of appropriate substituted hydrazines with 3-chlorobenzaldehyde, followed by cyclization with 2,4-dimethylphenyl isocyanate. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(3-CHLOROPHENYL)METHYL]-1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions include various substituted derivatives and oxides of the original compound.

Mechanism of Action

The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects. Additionally, it can modulate signaling pathways related to inflammation and cell survival, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-CHLOROPHENYL)METHYL]-1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE stands out due to its unique combination of chlorophenyl and dimethylphenyl groups, which contribute to its distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C20H18ClN5

Molecular Weight

363.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C20H18ClN5/c1-13-6-7-18(14(2)8-13)26-20-17(11-25-26)19(23-12-24-20)22-10-15-4-3-5-16(21)9-15/h3-9,11-12H,10H2,1-2H3,(H,22,23,24)

InChI Key

AREXGDFFFGSCHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC(=CC=C4)Cl)C

Origin of Product

United States

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